molecular formula C18H14FNO4 B2448284 (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 848767-57-7

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2448284
CAS No.: 848767-57-7
M. Wt: 327.311
InChI Key: DSILGJDQPQVLKS-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C18H14FNO4 and its molecular weight is 327.311. The purity is usually 95%.
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Scientific Research Applications

Bioactive Molecule Encapsulation

This compound's framework is studied for encapsulating bioactive molecules within metal-organic frameworks (MOFs) for controlled release in topical drug delivery systems. The method demonstrates efficient encapsulation and potential applications for antibacterial treatment and skin cancer therapy through controlled release mechanisms under simulated conditions. This approach underscores the compound's utility in designing targeted delivery systems with potential for enhancing therapeutic efficacy and reducing side effects (Noorian, Hemmatinejad, & Navarro, 2020).

Advanced Drug Loading and Release

The compound's structural analogs have demonstrated outstanding drug loading capacities in water-stable microporous MOFs, showcasing high efficiency and satisfactory release capabilities for therapeutic agents like 5-fluorouracil. This reveals the compound's relevance in developing robust drug carriers that offer negligible cytotoxicity effects, highlighting its potential in creating more effective and safer pharmaceutical formulations (Bag, Wang, Chen, & Cao, 2016).

Pharmaceutical Analysis and Stability

In pharmaceutical research, the compound and its derivatives have been subjects of stability indicating high-performance liquid chromatography (HPLC) methods for determining novel fluoroquinolone dimers as potential antibacterial agents. The development of these analytical methods facilitates the precise and reliable determination of such compounds, ensuring the quality and safety of new antibacterial drugs (Khan, Reddy, Ravindra, Reddy, & Dubey, 2012).

Fluorescence Imaging and Sensing

Research into derivatives of this compound has led to the development of fluorogenic molecules for imaging RNA, enhancing the understanding of biological processes at the molecular level. Such studies contribute to the advancements in bioimaging techniques, allowing for the visualization of cellular mechanisms and the potential development of diagnostic tools (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).

Synthesis and Chemical Properties

The compound also plays a role in the synthesis of various derivatives through palladium-catalyzed reactions, illustrating its versatility in organic synthesis. Such research paves the way for the discovery of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and material science (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-20(2)18(22)23-12-7-8-13-15(10-12)24-16(17(13)21)9-11-5-3-4-6-14(11)19/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSILGJDQPQVLKS-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.